![molecular formula C12H16N4 B1517842 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine CAS No. 862368-62-5](/img/structure/B1517842.png)
3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
“3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N 1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .
Molecular Structure Analysis
The molecular structure of “3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 3-position with a tert-butyl group and at the 1-position with a pyridin-2-yl group .
Scientific Research Applications
Medicinal Chemistry: Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of novel molecules with potential pharmacological activities. The ambient-temperature synthesis of derivatives, such as N-pyrazolyl imines , has been reported to yield significant results . These derivatives are crucial for developing new drugs with improved efficacy and reduced side effects.
Anti-inflammatory Applications
Derivatives of 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine have been studied for their anti-inflammatory properties. They have shown promising results in inhibiting the production of pro-inflammatory cytokines and mediators, which are crucial in the body’s response to inflammation .
Material Science
The compound’s derivatives are used in material science for creating new materials with unique properties. These materials can have applications ranging from electronics to coatings, benefiting from the compound’s structural versatility .
Biological Activity Profiling
Researchers use this compound to profile biological activities of new chemical entities. It is an important scaffold in the design of molecules that can interact with various biological targets, aiding in the discovery of new therapeutic agents .
Pharmacological Research
In pharmacological research, the compound is employed to develop inhibitors for specific enzymes or receptors. This is particularly relevant in the design of selective tyrosine kinase inhibitors, which are important in cancer therapy .
Drug Design and Discovery
The compound is integral in drug design, serving as a building block for creating new drugs. Its derivatives are being explored for their potential use in treating various diseases, including cardiovascular conditions and erectile dysfunction .
Chemical Synthesis Methodology
It is also used in developing new chemical synthesis methodologies. For example, it has been utilized in condensation reactions to produce compounds with high yields, which is beneficial for industrial-scale production .
Anti-cancer Research
Lastly, derivatives of this compound are being investigated for their anti-cancer properties. They are being tested for their ability to inhibit cancer cell growth and proliferation, which could lead to new treatments for various types of cancer .
Future Directions
The future directions for the study of “3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the anti-inflammatory effects observed with similar compounds , this compound could be of interest in the development of new anti-inflammatory drugs.
properties
IUPAC Name |
5-tert-butyl-2-pyridin-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-12(2,3)9-8-10(13)16(15-9)11-6-4-5-7-14-11/h4-8H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUULKYKPJKFSFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
CAS RN |
862368-62-5 | |
Record name | 3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.